
N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as CPYOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPYOA is a small molecule that belongs to the class of azetidine derivatives and has been studied extensively for its therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes that play a role in inflammation and tumor growth. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation. This compound has also been shown to induce cell cycle arrest and apoptosis in tumor cells. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize, and it has been shown to have potent therapeutic effects in vitro and in vivo. However, this compound also has limitations for lab experiments. It is a highly reactive compound that requires specialized handling and storage, and its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. One area of research is to further elucidate its mechanism of action, which will help to identify new therapeutic targets and improve its efficacy. Another area of research is to explore its potential applications in treating other diseases, such as autoimmune disorders and infectious diseases. Additionally, research could focus on developing new analogs of this compound with improved potency and selectivity. Overall, this compound is a promising compound that has the potential to make a significant impact in drug discovery and development.
Métodos De Síntesis
The synthesis of N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide involves several steps that require specialized equipment and expertise. The first step involves the reaction of 3-pyridylmethanol with cyclopentanone in the presence of a catalyst to form an intermediate compound. This intermediate is then reacted with chloroacetyl chloride to form N-cyclopentyl-3-(pyridin-3-yloxymethyl)azetidin-2-one. Finally, this compound is treated with ammonia to obtain the desired product, this compound.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been the subject of extensive research due to its potential applications in drug discovery and development. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(17-13-4-1-2-5-13)18-9-12(10-18)11-20-14-6-3-7-16-8-14/h3,6-8,12-13H,1-2,4-5,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVYUOFNKSALIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
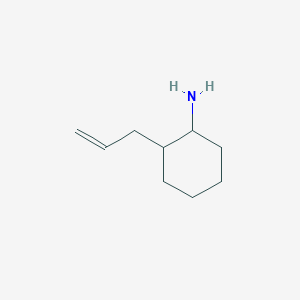
![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)
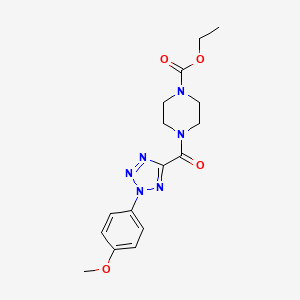
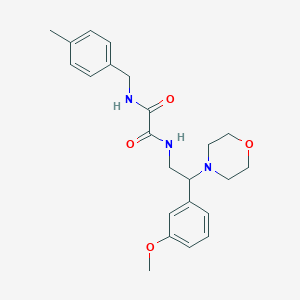

![Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide](/img/structure/B2511685.png)

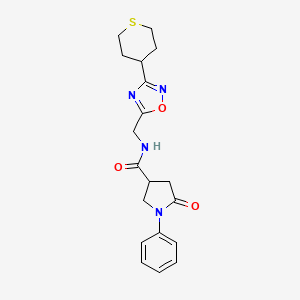

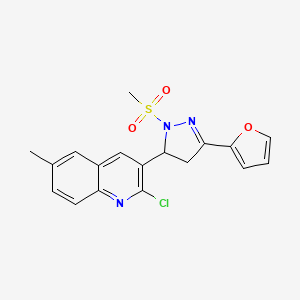
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)
![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

